![molecular formula C16H17NO2 B4511723 N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B4511723.png)
N-[3-(methoxymethyl)phenyl]-4-methylbenzamide
Descripción general
Descripción
N-[3-(methoxymethyl)phenyl]-4-methylbenzamide belongs to the class of organic compounds known as benzamides. Benzamides are compounds containing a benzamide moiety, which is a benzene ring attached to an amide group. They are known for their diverse range of biological activities and chemical properties, making them of interest in various fields of chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions of aromatic amines with acyl chlorides or carboxylic acids in suitable solvents. For instance, the synthesis of a structurally related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was achieved by the acylation of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF), characterized by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. The molecular structure of benzamide derivatives, including bond lengths, bond angles, and dihedral angles, can be elucidated through X-ray crystallography and density functional theory (DFT) calculations. The study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into the influence of intermolecular interactions on the molecular geometry of benzamide derivatives.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including amidoalkylation, hydrolysis, and reactions with hydrazines to form hydrazide derivatives. The stability and reactivity of these compounds are influenced by substituents on the benzene rings and the amide group. For instance, the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has been studied, highlighting the stability of the hydroxymethyl derivatives (Ross et al., 1983).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The polymorphism, crystal packing, and intermolecular interactions significantly affect these properties. Studies on crystalline polymorphs of benzamide derivatives provide insights into how molecular conformations and packing influence the physical properties (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by the electronic effects of substituents on the amide group and the aromatic ring. The electron-withdrawing or donating nature of substituents affects the compound's reactivity in chemical reactions. The synthesis and reactions of benzamide derivatives, including their antimicrobial activities, have been explored to understand their chemical behavior and potential applications (Desai et al., 2013).
Propiedades
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)16(18)17-15-5-3-4-13(10-15)11-19-2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZWQHJMJUKHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




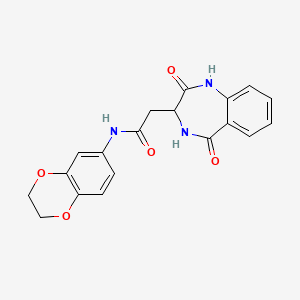
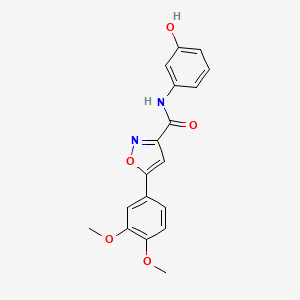

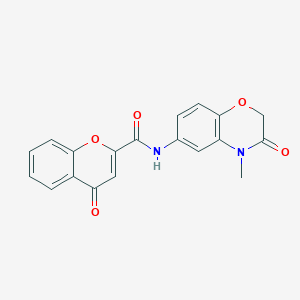
![2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4511670.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4511676.png)
![5-(3-methoxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4511677.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B4511685.png)
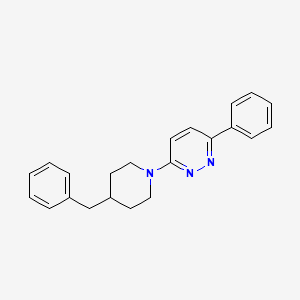
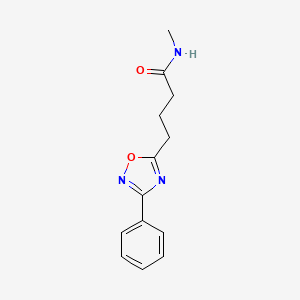
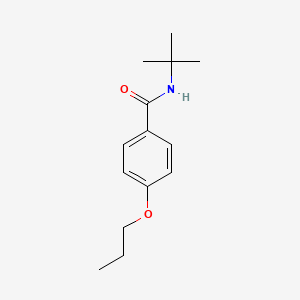
![2-(1-{[5-(3,4-dimethylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4511731.png)
![6-[4-(methylthio)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511736.png)